molecular formula C6H10ClF2NO2 B6300667 (2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride CAS No. 2227197-61-5

(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride

Cat. No.: B6300667
CAS No.: 2227197-61-5
M. Wt: 201.60 g/mol
InChI Key: WQEJKUPAXINKOO-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclobutyl ring substituted with two fluorine atoms, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation process, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of difluoromethyl groups to the desired position on the cyclobutyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutyl ketones, while substitution reactions can produce a variety of functionalized cyclobutyl derivatives.

Scientific Research Applications

(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-2-(3,3-difluorocyclopropyl)acetic acid hydrochloride: Similar in structure but with a cyclopropyl ring instead of a cyclobutyl ring.

    (2S)-2-Amino-2-(3,3-difluorocyclopentyl)acetic acid hydrochloride: Features a cyclopentyl ring, offering different steric and electronic properties.

Uniqueness

(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride is unique due to its cyclobutyl ring, which provides distinct steric hindrance and electronic effects compared to its cyclopropyl and cyclopentyl analogs. These differences can significantly impact the compound’s reactivity, stability, and biological activity .

Properties

IUPAC Name

(2S)-2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-3(2-6)4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEJKUPAXINKOO-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CC1(F)F)[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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